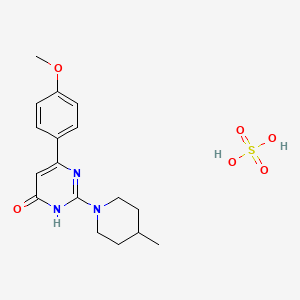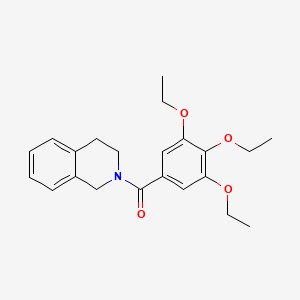
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate
Descripción general
Descripción
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate, also known as MP-10, is a synthetic compound that has been studied for its potential therapeutic properties. It belongs to the class of pyrimidinones and has been found to have a wide range of biological activities that make it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been studied for its potential therapeutic properties, including its ability to act as a dopamine D3 receptor antagonist and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of various neuropsychiatric disorders, including addiction, depression, and schizophrenia. In addition, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been found to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of various inflammatory and neoplastic diseases.
Mecanismo De Acción
The mechanism of action of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate is complex and involves multiple pathways. It acts as a dopamine D3 receptor antagonist, which may contribute to its anti-addictive properties. It also acts as a sigma-1 receptor agonist, which may contribute to its anti-inflammatory and anti-cancer properties. In addition, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been found to modulate the activity of several other receptors and enzymes, including the serotonin transporter, the norepinephrine transporter, and the phosphodiesterase 10A enzyme.
Biochemical and Physiological Effects
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. It has also been found to have anti-inflammatory and anti-cancer properties, which may be related to its ability to modulate the activity of immune cells and cytokines. In addition, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been found to have effects on various physiological processes, including cardiovascular function, glucose metabolism, and thermoregulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has several advantages for lab experiments, including its high potency and selectivity for specific receptors and enzymes. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze it.
Direcciones Futuras
There are several future directions for research on 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate. One area of interest is the development of more potent and selective analogs of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate that may have improved therapeutic properties. Another area of interest is the exploration of the potential therapeutic applications of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate in various neuropsychiatric and inflammatory diseases. In addition, further research is needed to fully elucidate the mechanism of action of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate and its interactions with other receptors and enzymes. Finally, more studies are needed to evaluate the safety and tolerability of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate in humans.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.H2O4S/c1-12-7-9-20(10-8-12)17-18-15(11-16(21)19-17)13-3-5-14(22-2)6-4-13;1-5(2,3)4/h3-6,11-12H,7-10H2,1-2H3,(H,18,19,21);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEQDNIBHTVQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B3734004.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3734009.png)

![5-[2-(cyclopentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734017.png)
![6-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3734021.png)
![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734030.png)
![6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B3734036.png)
![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3734042.png)
![3-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3734043.png)
![5-(2-biphenylyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734055.png)

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3734079.png)
![1-benzyl-5-(5-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734086.png)
![5-(1-benzyl-1H-imidazol-5-yl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734087.png)